3-(3,4-dimethoxyphenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
SALOR-INT L410160-1EA, also known by its chemical identifier 577791-50-5, is a compound with the molecular formula C17H17FN4O2S. It contains 44 bonds, including 27 non-hydrogen bonds, 17 multiple bonds, 6 rotatable bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 ether groups (aromatic), 1 sulfide group, and 1 triazole group .
Preparation Methods
The preparation of SALOR-INT L410160-1EA involves several synthetic routes and reaction conditions. One common method is the addition reaction of benzylamine. The specific method involves reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
SALOR-INT L410160-1EA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
SALOR-INT L410160-1EA has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of SALOR-INT L410160-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
SALOR-INT L410160-1EA can be compared with other similar compounds, such as SALOR-INT L414360-1EA (CAS 577790-97-7) and SALOR-INT L415154-1EA (CAS 577788-98-8). These compounds share similar structural features and chemical properties but may differ in their specific functional groups and biological activities.
Properties
CAS No. |
577791-50-5 |
---|---|
Molecular Formula |
C17H17FN4O2S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H17FN4O2S/c1-23-14-8-5-12(9-15(14)24-2)16-20-21-17(22(16)19)25-10-11-3-6-13(18)7-4-11/h3-9H,10,19H2,1-2H3 |
InChI Key |
AHABQYGASYHCIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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